neo-Saxitoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

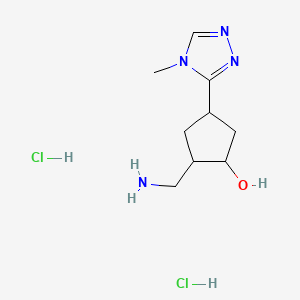

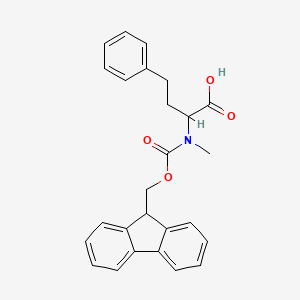

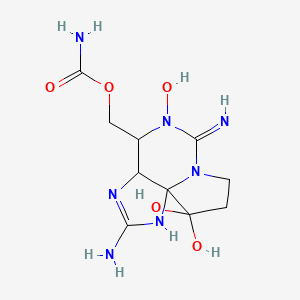

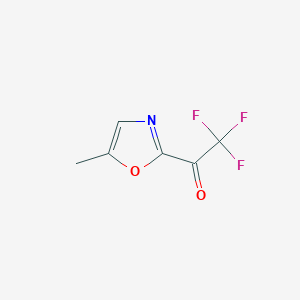

Neo-Saxitoxin is a potent neurotoxin that belongs to the paralytic shellfish toxins group. It is a natural alkaloid produced by certain species of marine dinoflagellates and freshwater cyanobacteria. This compound is structurally similar to saxitoxin, with the primary difference being an additional hydroxyl group bonded to nitrogen. This compound is highly hydrophilic and thermostable, meaning it is not destroyed by cooking .

Preparation Methods

Neo-Saxitoxin can be extracted from natural sources such as marine dinoflagellates and freshwater cyanobacteria. The extraction process typically involves liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. These methods are known for their high sensitivity and selectivity

Chemical Reactions Analysis

Neo-Saxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Neo-Saxitoxin has several scientific research applications across various fields:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of paralytic shellfish toxins.

Biology: this compound is studied for its effects on marine ecosystems and the role of harmful algal blooms.

Medicine: Research is ongoing to explore its potential use as a local anesthetic due to its ability to block sodium channels.

Industry: It is used in the development of detection methods for monitoring water quality and ensuring the safety of seafood

Mechanism of Action

Neo-Saxitoxin exerts its effects by blocking the extracellular portion of voltage-gated sodium channels. This action prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in neurons. This mechanism is highly specific and reversible, making this compound a powerful neurotoxin .

Comparison with Similar Compounds

Neo-Saxitoxin is similar to other paralytic shellfish toxins such as saxitoxin and gonyautoxins. The primary difference between this compound and saxitoxin is the presence of an additional hydroxyl group in this compound. This structural difference contributes to variations in their potency and toxicity. Other similar compounds include decarbamoyl-saxitoxin and N-sulfocarbamoyl compounds .

Properties

Molecular Formula |

C10H17N7O5 |

|---|---|

Molecular Weight |

315.29 g/mol |

IUPAC Name |

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15) |

InChI Key |

PPEKGEBBBBNZKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)

![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)

![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)

![(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12306161.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)